molecular formula C16H11ClN2O2 B12625329 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide

5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide

Cat. No.: B12625329
M. Wt: 298.72 g/mol
InChI Key: MDPAAXSMOMFVOM-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide: is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72374 g/mol This compound is characterized by the presence of a chloro group, a hydroxy group, and a quinolinyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide can be achieved through various methods. One efficient method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method allows for the formation of complex products in a single step from readily available starting materials using 8-aminoquinoline as a removable bidentate directing group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of transition metal catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinazolinones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide is used as a starting material for the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies .

Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its structure suggests it may have activity against certain diseases, although specific medicinal uses have not been fully established .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Uniqueness: 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide is unique due to the presence of both the chloro and quinolinyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C16H11ClN2O2/c17-11-6-7-14(20)12(9-11)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9,20H,(H,19,21)

InChI Key

MDPAAXSMOMFVOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)O)N=CC=C2

Origin of Product

United States

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